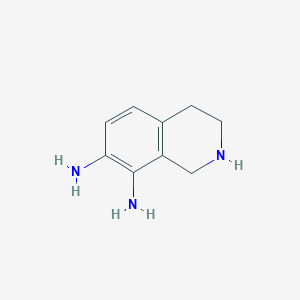

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine

Description

Significance of the Tetrahydroisoquinoline Nucleus in Chemical Biology and Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a cornerstone in the architecture of many natural and synthetic compounds with significant biological activities. lookchem.comorganic-chemistry.org This heterocyclic motif, consisting of a benzene (B151609) ring fused to a saturated nitrogen-containing ring, is found in a wide array of isoquinoline (B145761) alkaloids. lookchem.comorganic-chemistry.org Its structural rigidity and the presence of a basic nitrogen atom allow it to interact with a variety of biological targets, making it a highly sought-after framework in drug discovery.

The significance of the THIQ nucleus is underscored by the diverse pharmacological properties exhibited by its derivatives. These compounds have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antibacterial, antiviral, antifungal, and neuroprotective effects. lookchem.comnih.gov For instance, certain THIQ-based natural products have been investigated for their potent antitumor properties for over four decades. lookchem.com The synthetic accessibility of the THIQ core, often through established chemical reactions like the Pictet-Spengler or Bischler-Napieralski cyclization, further enhances its appeal to medicinal chemists. organic-chemistry.org This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize therapeutic potential. lookchem.comorganic-chemistry.org

The versatility of the THIQ scaffold has led to its incorporation into numerous clinically relevant molecules and investigational drugs targeting a range of conditions, from cancer to neurodegenerative diseases. lookchem.comnih.gov

Overview of Dihydropyridine and Isoquinoline-Derived Scaffolds in Research Contexts

The broader family of nitrogen-containing heterocyclic compounds, including dihydropyridines and other isoquinoline-derived scaffolds, shares a prominent role in medicinal chemistry research.

Dihydropyridines (DHPs) , particularly 1,4-dihydropyridines, are a well-established class of compounds renowned for their activity as calcium channel blockers. This action makes them effective in the management of cardiovascular conditions such as hypertension and angina. Beyond this classical role, DHP derivatives have been explored for a range of other biological effects, including antioxidant, anticancer, and antimicrobial activities.

Isoquinoline-derived scaffolds , in their various forms (fully aromatic, dihydro, and tetrahydro), represent a rich source of bioactive molecules. The isoquinoline ring system is a key component of many alkaloids and has been a focal point for the development of agents with activities such as antimicrobial, anti-inflammatory, and antitumor effects. The partially hydrogenated derivatives, like the THIQ core, often provide a three-dimensional structure that is crucial for specific receptor interactions. For example, some synthetic 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been reported to possess antitumor and neurotropic activities.

Structural Basis for the 1,2,3,4-Tetrahydroisoquinoline-7,8-diamine Framework

The specific compound, this compound, is characterized by the core THIQ structure with two amino groups (-NH2) substituted at positions 7 and 8 of the benzene ring. This substitution pattern is expected to significantly influence the molecule's electronic properties, polarity, and hydrogen bonding capabilities compared to the unsubstituted THIQ.

However, we can infer some of its potential structural characteristics based on related compounds. For instance, the presence of two adjacent amino groups on the aromatic ring could allow this molecule to act as a bidentate ligand, capable of chelating metal ions. The amino groups can also serve as key interaction points with biological targets through hydrogen bonding. The synthesis of such a compound would likely involve the reduction of a corresponding dinitro- or nitro-amino-tetrahydroisoquinoline precursor.

While research on derivatives with other substituents at the 7 and 8 positions, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974), exists, the specific 7,8-diamine analog remains an under-explored area of chemical space. nih.govnih.gov Further research would be necessary to elucidate its precise three-dimensional structure, chemical reactivity, and potential biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBGPIWPXKMEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification Strategies for 1,2,3,4 Tetrahydroisoquinoline 7,8 Diamine

Functionalization of the Nitrogen Atom (N-Substitution)

The secondary amine at the N2 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring is a common site for functionalization. N-substitution can significantly impact the molecule's polarity, basicity, and steric bulk, which in turn can affect its biological activity. Common N-substituents include alkyl, aryl, acyl, and sulfonyl groups.

For instance, the introduction of an N-aryl group is a key step in the synthesis of certain 1-nitromethyl derivatives. acs.org The reactivity in these cases does not appear to be significantly influenced by whether the N-aryl group is electron-rich or electron-poor. acs.org In other examples, N-acylated 1,8-disubstituted THIQs have been investigated as potent calcium channel blockers. mdpi.com

The choice of N-substituent can also influence the stability of the molecule. For example, the reaction of N-acetyl-1,2,3,4-tetrahydroisoquinoline under certain oxidative conditions can lead to the formation of a 3,4-dihydroisoquinolone product, suggesting that the acetyl group may destabilize an iminium ion intermediate. acs.org In contrast, N-methyl-1,2,3,4-tetrahydroisoquinoline can undergo demethylation under similar conditions. acs.org

Table 1: Examples of N-Substitution on the Tetrahydroisoquinoline Ring This table is generated based on data from the text and may not be exhaustive.

| N-Substituent | Resulting Compound Class | Reference |

|---|---|---|

| Aryl | N-Aryl-1,2,3,4-tetrahydroisoquinolines | acs.org |

| Acetyl | N-Acetyl-1,2,3,4-tetrahydroisoquinolines | acs.orgresearchgate.net |

| Methyl | N-Methyl-1,2,3,4-tetrahydroisoquinolines | nih.govacs.org |

| Benzyl | N-Benzyl-1,2,3,4-tetrahydroisoquinolines | nih.gov |

Modifications at the Saturated Ring Carbon Atoms (C1, C3, C4)

Modifications at the C1, C3, and C4 positions of the saturated ring of the tetrahydroisoquinoline nucleus allow for the introduction of a wide variety of substituents, influencing the molecule's stereochemistry and biological interactions.

C1-Substitution: The C1 position is frequently targeted for introducing diversity. A common method for creating 1-substituted THIQs is the Pictet-Spengler reaction, which involves the condensation of a phenethylamine (B48288) with an aldehyde or ketone. thieme-connect.de Another approach involves the reaction of 3,4-dihydroisoquinolines with organometallic reagents like Grignard or organolithium reagents to introduce substituents at the C1 position. mdpi.comnih.gov A wide range of 1-monosubstituted and 1,1-disubstituted THIQs have been synthesized, with some 1,1-dialkyl derivatives showing contractile activity. nih.gov

C3-Substitution: Substitution at the C3 position can also modulate biological activity. For example, a methyl group at the C3 position of THIQ was found to enhance its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). nih.gov However, extending this to a 3-ethyl group led to decreased potency, suggesting a compact binding site. nih.gov The introduction of a hydroxymethyl group at C3 resulted in good PNMT inhibitory activity, likely due to hydrogen bonding interactions with the enzyme's active site. nih.gov The synthesis of C3-substituted THIQs can be achieved through methods like the Bischler-Napieralski cyclization of a functionalized β-arylethyl amine. nih.gov

C4-Substitution: The C4 position can also be functionalized. For instance, new synthetic methods have been developed for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Table 2: Examples of Substitutions at Saturated Ring Carbons This table is generated based on data from the text and may not be exhaustive.

| Position | Substituent | Synthetic Method | Reference |

|---|---|---|---|

| C1 | Alkyl, Aryl | Pictet-Spengler, Grignard/Organolithium addition | mdpi.comnih.govnih.gov |

| C1, C1 | Dialkyl | Reaction of ketoamides with organomagnesium compounds | nih.gov |

| C3 | Methyl, Ethyl, Hydroxymethyl | Synthesis from substituted THIQ analogues | nih.gov |

| C3 | Varies | Bischler-Napieralski cyclization | nih.gov |

Aromatic Ring Substitutions (with emphasis on the 7,8-positions)

Substitutions on the aromatic ring of the tetrahydroisoquinoline core play a crucial role in modulating the electronic properties and biological activity of the molecule. The 7 and 8 positions are of particular interest for 1,2,3,4-tetrahydroisoquinoline-7,8-diamine.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring can significantly alter the molecule's reactivity and interactions with biological targets. studypug.comwikipedia.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) increase the electron density of the aromatic ring. studypug.comfiveable.me This can enhance the nucleophilicity of the ring and influence its binding to target proteins. For example, the presence of one or two methoxy groups at the 6 and/or 7 positions of THIQs can lead to higher enantiomeric excess in certain reduction reactions compared to methyl substitutions. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl) decrease the electron density of the aromatic ring. wikipedia.orgyoutube.com This can make the aromatic ring more electrophilic and can stabilize negative charges. studypug.comwikipedia.org For instance, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) is a potent reversible inhibitor of phenylethanolamine N-methyltransferase. nih.gov The presence of a chloro group on a phenyl ring attached to a THIQ nucleus was also found to enhance KRas inhibition. nih.gov

Table 3: Effects of Aromatic Ring Substituents This table is generated based on data from the text and may not be exhaustive.

| Substituent Type | Example Groups | Effect on Aromatic Ring | Reference |

|---|---|---|---|

| Electron-Donating | -OH, -OCH3, -NH2 | Increases electron density | studypug.comfiveable.me |

The two adjacent amino groups at the 7 and 8 positions of this compound provide a unique handle for the construction of fused heterocyclic systems. This strategy, known as annulation, can lead to novel, rigid, and polycyclic structures with distinct pharmacological profiles. The reaction of the diamine with suitable bifunctional electrophiles can lead to the formation of various heterocyclic rings, such as pyrazines, quinoxalines, or imidazoles, fused to the tetrahydroisoquinoline core. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used to create fused hydantoins (imidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones). researchgate.net

Combinatorial Chemistry Approaches in Tetrahydroisoquinoline Analog Design

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of tetrahydroisoquinoline analogs, enabling the efficient exploration of structure-activity relationships. By systematically varying the substituents at different positions of the THIQ scaffold, a diverse set of compounds can be synthesized and screened for desired biological activities.

A synthetic route that allows for the preparation of a library of 1,8-disubstituted tetrahydroisoquinolines provides a basis for creating more complex analogs as potential drug candidates. mdpi.com This often involves a key intermediate that can be readily diversified in the final steps of the synthesis. For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) can serve as a versatile precursor for generating a variety of 1,8-disubstituted tetrahydroisoquinolines through reactions like fluorine-amine exchange and addition of organolithium reagents. mdpi.com This approach facilitates the systematic modification of substituents at both the C1 and C8 positions, allowing for a thorough investigation of the chemical space around the tetrahydroisoquinoline core.

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroisoquinoline 7,8 Diamine

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a THIQ derivative, relates to its biological activity. These studies are crucial for optimizing lead compounds in drug discovery. For the broader class of THIQ derivatives, SAR studies have been instrumental in identifying key structural features that govern their interactions with various biological targets, including enzymes and receptors. nih.govnuph.edu.uascispace.com

For instance, research on THIQ derivatives as potential PDE4 inhibitors has revealed that substitutions at specific positions on the tetrahydroisoquinoline ring significantly influence inhibitory activity and selectivity. nih.gov Similarly, studies on other THIQ analogues have demonstrated that modifications to the core structure can modulate their anticancer, antibacterial, and antiviral properties. nih.govnih.gov These investigations provide a framework for how SAR studies on 1,2,3,4-tetrahydroisoquinoline-7,8-diamine could be approached to explore its potential biological activities.

Drug design strategies for THIQ derivatives often employ both ligand-based and structure-based approaches. Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active, identifying common chemical features responsible for their activity.

Conversely, structure-based design is employed when the 3D structure of the target protein is available. This method involves designing molecules that can fit into the target's binding site with high affinity and specificity. For THIQ analogues, structure-based design has been successfully used to develop potent inhibitors for various targets by leveraging knowledge of the protein's active site. nih.gov For example, the design of D3 receptor ligands has been guided by the structural features of the receptor's binding pocket. nsf.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for THIQ derivatives has been used to identify the essential spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are critical for their biological activity.

A 3D pharmacophore model for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity identified five key features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov This model proved effective in designing new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov A similar approach could be applied to this compound to predict its potential biological targets and guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For THIQ derivatives, QSAR studies have been conducted to predict their tumor-specificity. nih.gov

In one study, various chemical descriptors were calculated using quantum chemical methods and correlated with the tumor-specific cytotoxicity of 30 THIQ derivatives. nih.gov The results indicated that the water-accessible surface area was a significant descriptor for predicting tumor specificity. nih.gov Such QSAR models can be valuable tools for estimating the biological activity of novel compounds, including this compound, before their synthesis and experimental testing.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets. Numerous studies have employed molecular docking to investigate the interactions of THIQ derivatives with various enzymes and receptors.

For example, docking studies have been used to understand the binding patterns of THIQ-based derivatives as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. nih.govnih.gov Molecular docking of this compound into the active sites of various potential targets could provide insights into its possible mechanisms of action.

Below is an interactive table summarizing docking studies on various THIQ derivatives, illustrating the types of targets and interactions that are typically investigated.

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| THIQ-dipeptide conjugate | E. coli DNA gyrase B | Hydrogen bonds with Asn-46 and Asp-45; π-π stacking with Arg-76. | nih.gov |

| 6,7-dimethoxy-THIQ derivatives | Sigma-2 receptor | Correlation between docking score and experimental pKi values was established. | nih.gov |

| THIQ derivatives | PDE4B | Interactions with key residues in the active site, consistent with SAR data. | nih.gov |

| THIQ derivatives | DHFR and CDK2 | Identification of binding poses and interactions with key active site residues. | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide detailed information on the conformational changes of proteins and ligands upon binding and can be used to assess the stability of protein-ligand complexes.

MD simulations have been performed on THIQ derivatives to study the stability of their complexes with biological targets. For instance, a 100 ns MD simulation was used to analyze the stability of a THIQ-dipeptide conjugate in complex with E. coli DNA gyrase B, with root mean square deviation (RMSD) and root mean square fluctuation (RMSF) being analyzed. nih.gov Conformational analysis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) molecule has also been conducted, identifying several low-energy conformers in its ground and excited states. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about molecular orbitals, electrostatic potential, and other electronic properties that are important for understanding chemical reactivity and intermolecular interactions.

For the parent 1,2,3,4-tetrahydroisoquinoline, density functional theory (DFT) calculations have been used to investigate its conformational landscape and vibrational spectra. researchgate.net Frontier molecular orbital calculations have helped in understanding the changes in electron density upon excitation. researchgate.net Quantum chemical calculations have also been used to derive descriptors for QSAR studies of THIQ derivatives, demonstrating the importance of these methods in predicting biological activity. nih.gov Such calculations for this compound would be essential to understand its electronic properties and reactivity profile.

Biological Activity and Mechanistic Studies of 1,2,3,4 Tetrahydroisoquinoline 7,8 Diamine Analogs

Enzyme Inhibition Mechanisms

Investigations on Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the catecholamine biosynthetic pathway, catalyzing the conversion of norepinephrine (B1679862) to epinephrine. nih.govwikipedia.org Inhibitors of this enzyme are of therapeutic interest. 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) and its derivatives have been extensively studied as potent PNMT inhibitors. nih.govnih.gov

Research has shown that substitutions on the THIQ core significantly influence inhibitory potency. For instance, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) (SK&F 64139) is a potent PNMT inhibitor. nih.gov Further studies on 3-substituted THIQ analogs revealed that a methyl group at this position enhanced inhibitory activity compared to the unsubstituted THIQ. nih.gov However, extending this side chain to an ethyl group led to decreased potency, indicating a spatially compact active site. nih.gov The introduction of a hydroxymethyl group at the 3-position also resulted in a potent inhibitor, suggesting a specific hydrogen bond interaction with an active site residue. nih.gov

Kinetic studies have demonstrated that these inhibitors act competitively with respect to the substrate phenylethanolamine and uncompetitively with respect to the cofactor S-adenosylmethionine (SAM). nih.gov A series of bis[tetrahydroisoquinoline] analogs, where two 7,8-dichloro-THIQ units are linked by an alkyl chain, showed even greater potency, suggesting cooperative binding to the enzyme. nih.gov

| Compound | Substitution | Inhibitory Potency (Ki or IC50) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Unsubstituted | Ki = 10.3 µM | nih.gov |

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) | 7,8-dichloro | Ki = 0.24 µM; IC50 = 10 µM | nih.govnih.gov |

| 3-Methyl-THIQ | 3-methyl | Enhanced activity vs. THIQ | nih.gov |

| 3-Hydroxymethyl-THIQ | 3-hydroxymethyl | Ki = 2.4 µM | nih.gov |

| 3-Hydroxymethyl-7-(N-trifluoroethyl-aminosulfonyl)-THIQ | 3-CH2OH, 7-SO2NHCH2CF3 | Ki = 23 nM | nih.gov |

| 3-Hydroxymethyl-7-(N-trifluoropropyl-aminosulfonyl)-THIQ | 3-CH2OH, 7-SO2NH(CH2)2CF3 | Ki = 28 nM | nih.gov |

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. wikipedia.org PDE4, in particular, is a key enzyme in inflammatory and immune cells, making its inhibitors valuable for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgwikipedia.org Several tetrahydroisoquinoline derivatives have been designed and synthesized as PDE4 inhibitors. nih.gov

In one study, THIQ derivatives with a 2-phenyl-5-furan moiety were evaluated for PDE4B inhibition. nih.gov The results indicated that related tetrahydroquinoline analogs generally showed higher bioactivity than the tetrahydroisoquinoline derivatives in this specific series. nih.gov Molecular docking studies suggested that the tetrahydroquinoline moiety could form crucial hydrogen bonds and π-π stacking interactions within the PDE4B active site. nih.gov Molecular simplification of natural products like berberine (B55584) has also led to the development of THIQ-based derivatives as potential PDE4D inhibitors. nih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline derivatives with 2-phenyl-5-furan moiety | PDE4B | Showed inhibitory activity against PDE4B. Tetrahydroquinoline analogs were more potent in this series. | nih.gov |

| Derivatives from berberine simplification | PDE4D | Identified tetrahydroisoquinoline-based derivatives as potential PDE4D inhibitors for asthma and COPD. | nih.gov |

DNA Gyrase and Reverse Transcriptase Modulation

The THIQ scaffold has also been explored for its potential as an antiviral agent, particularly through the inhibition of viral enzymes. Several studies have focused on the inhibition of Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT), a critical enzyme for the viral life cycle. rsc.orgnih.gov

Various novel THIQ analogs have been synthesized and shown to inhibit HIV-1 RT. rsc.org For example, two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogs were designed, with several compounds exhibiting over 50% inhibition of RT at a concentration of 100 μM. nih.gov Molecular docking studies indicated that these compounds adopt a "butterfly-like" conformation, similar to other non-nucleoside reverse transcriptase inhibitors (NNRTIs), within the enzyme's binding pocket. rsc.org Specific hydrophobic interactions with key amino acid residues like Tyr-188, Tyr-181, and Trp-229 were observed. rsc.org Salsolinol, a THIQ derivative, has also been noted for its antiviral activity against HIV-1. mdpi.com

While direct studies on 1,2,3,4-tetrahydroisoquinoline-7,8-diamine and DNA gyrase are limited, the structurally related quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling and unlinking replicated chromosomes. nih.gov Quinolones trap the enzyme-DNA complex, leading to the inhibition of DNA synthesis and ultimately cell death. nih.gov This mechanism highlights a potential, though less explored, avenue for THIQ analogs.

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters function as efflux pumps, removing cytotoxic drugs from cancer cells. acs.org The tetrahydroisoquinoline scaffold is a key feature in several potent P-gp inhibitors designed to reverse MDR. nih.govnih.gov

Numerous 1,2-disubstituted THIQ derivatives have been synthesized and evaluated for their P-gp inhibitory activity. nih.gov In one study, five out of 24 synthesized compounds demonstrated greater P-gp inhibition than the reference compound verapamil (B1683045). nih.gov The dimethoxy-substituted THIQ fragment is considered a privileged scaffold for potent P-gp inhibitors and is present in third-generation inhibitors like tariquidar (B1662512) and elacridar. nih.govnih.gov Structure-activity relationship studies on α-aryl-α-thiotolylalkanenitrile THIQ derivatives found that electron-rich alkoxy substituents on the aromatic rings were beneficial for high activity and low toxicity. acs.org These compounds are believed to function by blocking the drug efflux activity of P-gp. acs.org

| Compound Series | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines | MCF-7/Adr | Several compounds showed significantly greater P-gp inhibition than verapamil. | nih.gov |

| α-aryl-α-thioether-alkyl THIQ derivatives | S1-B1-20 human colon carcinoma | Many compounds were more effective MDR reversal agents than verapamil in vitro. | acs.org |

| WK-X-34 Derivatives | P-gp over-expressing cells | The dimethoxy substituted tetrahydroisoquinoline fragment is a privileged scaffold for potent P-gp inhibitors. | nih.gov |

Receptor Interaction and Modulation

G-Protein Coupled Receptor (GPCR) Antagonism and Agonism

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors involved in numerous physiological processes, making them prime drug targets. Tetrahydroisoquinoline derivatives have been developed as both antagonists and agonists for various GPCRs.

For instance, a series of 1,2,3,4-tetrahydroisoquinolin-1-ones were developed as antagonists for G protein-coupled receptor 40 (GPR40). nih.gov Another THIQ derivative, SB269,652, was identified as an allosteric antagonist at dopamine (B1211576) D3 and D2 receptors, potently inhibiting dopamine-induced G-protein activation. nih.gov

Conversely, analogs of the natural alkaloid pellotine, which has a THIQ core, were evaluated as inverse agonists at the serotonin (B10506) 7 receptor (5-HT7R). acs.org Interaction with these inverse agonists leads to a decrease in basal cAMP levels. acs.org Functional assays revealed that an 8-hydroxy-6,7-dimethoxy substitution pattern on the THIQ ring was preferred for potent inverse agonism. acs.org In another study, a series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were identified as selective partial agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor with GPCR-like signaling aspects. nih.gov

| Compound/Series | Target Receptor | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinolin-1-ones | GPR40 | Antagonist | Development of novel GPR40 antagonists. | nih.gov |

| SB269,652 | Dopamine D2/D3 | Allosteric Antagonist | Potently blocked dopamine-induced G-protein activation. | nih.gov |

| Anhalidine (pellotine analog) | 5-HT7R | Inverse Agonist | Potent inverse agonist with EC50 = 219 nM. | acs.org |

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | PPARγ | Partial Agonist | Potent and selective partial agonist with EC50 = 85 nM. | nih.gov |

Chemokine Receptor (e.g., CXCR4) Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a crucial role in several physiological and pathological processes, including HIV entry into cells and cancer metastasis. nih.govthno.org Consequently, the development of CXCR4 antagonists is a significant area of research. nih.gov Analogs of 1,2,3,4-tetrahydroisoquinoline have emerged as a promising class of CXCR4 antagonists.

A hit-to-lead optimization effort led to the discovery of a novel series of 1,2,3,4-tetrahydroisoquinoline (TIQ) analogs as potent CXCR4 antagonists. nih.gov These compounds demonstrated good potencies, with values ranging from 3 to 650 nM in assays measuring CXCR4 function. nih.gov This included the inhibition of X4 HIV-1IIIB virus attachment in MAGI-CCR5/CXCR4 cells and the inhibition of calcium release in Chem-1 cells. nih.gov

Structure-activity relationship (SAR) studies revealed several key features influencing the antagonist activity. The stereochemistry at the C1 position of the tetrahydroisoquinoline ring was found to be critical, with the (R)-isomers being significantly more potent than their (S)-counterparts. nih.gov For instance, the (R)-stereoisomer 15 was identified as a potent and selective CXCR4 antagonist lead candidate with a promising in vitro profile. nih.gov Further modifications to the TIQ scaffold, such as N-alkylation and variations in the carbamide and N-alkyl butyl amine moieties, also had a significant impact on potency. nih.gov While some N-alkylated compounds retained potent activity, others showed a marked decrease in potency in certain assays, highlighting the nuanced structure-activity relationships within this series. nih.gov

| Compound | MAGI-HIV IC50 (nM) | Ca2+ Flux IC50 (nM) |

| 15 | 3 | 10 |

| 30 | 15 | 12 |

| 31 | 7 | 18 |

| 32 | 120 | 8 |

| 33 | 250 | 15 |

| 34 | 230 | 12 |

This table presents the inhibitory concentrations (IC50) of selected 1,2,3,4-tetrahydroisoquinoline analogs against HIV attachment (MAGI-HIV) and CXCL12-induced calcium flux, demonstrating their CXCR4 antagonist activity. nih.gov

Opioid Receptor Ligand Investigations

The kappa opioid receptor (KOR) is a therapeutic target for conditions such as pain, addiction, and mood disorders. nih.gov However, the development of KOR agonists for pain has been limited by side effects like hallucinations. nih.gov Research into selective KOR antagonists is also an active area. Tetrahydroisoquinoline derivatives have been investigated as ligands for opioid receptors.

A structure-activity relationship (SAR) study of a class of tetrahydroisoquinoline KOR antagonists led to the identification of highly potent and selective compounds. nih.gov The lead compound, (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic), and its analogs were synthesized and evaluated. One particularly potent analog, compound 12 (4-Me-PDTic), exhibited a Ke of 0.37 nM in a [³⁵S]GTPγS binding assay. nih.gov This compound demonstrated high selectivity for the κ receptor, being 645-fold more selective over the μ opioid receptor and over 8100-fold selective over the δ opioid receptor. nih.gov Furthermore, pharmacokinetic studies in rats indicated that compound 12 can penetrate the brain, a crucial property for centrally acting drugs. nih.gov

| Compound | κ Opioid Receptor (Ke, nM) | μ/κ Selectivity | δ/κ Selectivity |

| 12 (4-Me-PDTic) | 0.37 | 645 | >8100 |

This table shows the binding affinity (Ke) and selectivity of compound 12 for the kappa opioid receptor compared to the mu and delta opioid receptors. nih.gov

Antimicrobial Research (Antibacterial, Antitubercular, Anti-HIV, Antiparasitic)

The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a privileged structure in the development of various antimicrobial agents. nih.govnuph.edu.uanih.gov

Antibacterial and Antifungal Activity:

Novel THIQ analogs have been synthesized and evaluated for their antibacterial properties. nih.gov For example, certain chiral quaternary N-spiro ammonium (B1175870) bromides containing a 3′,4′-dihydro-1′H-spiro-[isoindoline-2,2′-isoquinoline] core were found to be more potent than the standard drug norfloxacin (B1679917) against Campylobacter jejuni. nih.gov Another compound was more effective than ciprofloxacin (B1669076) against Streptococcus mutans and Bacillus subtilis. nih.gov Additionally, a series of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines were synthesized, with two derivatives showing significant antifungal activity against various fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net

Antitubercular Activity:

Tetrahydroisoquinoline derivatives have shown promise as antitubercular agents. (S)-Leucoxine, a 1-substituted tetrahydroisoquinoline, was found to inhibit the growth of Mycobacterium tuberculosis H37Rv. nih.gov Synthetic analogs were found to inhibit the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall. nih.gov Further studies on 5,8-disubstituted tetrahydroisoquinolines demonstrated their effectiveness as inhibitors of M. tuberculosis in culture and as modest inhibitors of M. tuberculosis ATP synthase. nih.gov

Anti-HIV Activity:

Several 1,2,3,4-tetrahydroisoquinoline analogs have been identified as potent anti-HIV agents. nih.govnih.gov A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines demonstrated significant activity against HIV-1(IIIB) in C8166 cell cultures. nih.govresearchgate.net Compounds 6 , 24 , and 36 from this series showed potent anti-HIV activities with EC50 values of 8.2, 4.6, and 5.3 μM, respectively, and high selectivity indices. nih.govresearchgate.net The 6,7-dihydroxy substitution pattern was found to be advantageous over the 6,7-dimethoxy analogs due to lower cytotoxicity. nih.govresearchgate.net Other studies have identified THIQ analogs that inhibit HIV-1 reverse transcriptase. rsc.org Salsolinol, a simple tetrahydroisoquinoline derivative, has also shown anti-HIV-1 activity. mdpi.com

| Compound | Anti-HIV-1 Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| 6 | 8.2 | 784.3 | >95 |

| 24 | 4.6 | 727.3 | >159 |

| 36 | 5.3 | 687.3 | >130 |

This table summarizes the anti-HIV-1 activity, cytotoxicity, and selectivity index of selected 1-aryl-tetrahydroisoquinoline analogs. nih.govresearchgate.net

Antiparasitic Activity:

The broad biological activity of THIQ derivatives extends to antiparasitic properties, including antitrypanosomal activity. nuph.edu.ua

Anticancer Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is present in several natural products with antitumor properties, making it a valuable framework for the design of new anticancer drugs. nih.govnih.gov

Research has led to the synthesis and evaluation of numerous THIQ analogs for their anticancer activity. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines were synthesized, with the lead compound showing low micromolar inhibition of various cancer cell lines. nih.gov Another study focused on the design of THIQ derivatives as anti-angiogenesis and anti-cancer agents. nih.gov In this study, compounds were evaluated for their ability to inhibit KRas, a protein frequently mutated in cancer. Several THIQ derivatives demonstrated significant KRas inhibition against various colon cancer cell lines. nih.gov Specifically, a derivative with a chloro group at the 4-position of the phenyl ring exhibited notable KRas inhibition. nih.gov Certain compounds from this series also showed potent anti-angiogenic activity. nih.gov

| Compound | Cell Line | KRas Inhibition IC50 (µM) |

| GM-3-18 | Colo320 | 1.8 |

| GM-3-18 | DLD-1 | 2.6 |

| GM-3-18 | HCT116 | 0.9 |

| GM-3-18 | SNU-C1 | 10.7 |

| GM-3-18 | SW480 | 1.6 |

| GM-3-121 | HUVEC (Angiogenesis) | 1.72 |

This table displays the KRas inhibitory activity of compound GM-3-18 in various colon cancer cell lines and the anti-angiogenic activity of compound GM-3-121. nih.gov

Applications in Chemical Synthesis and Chemical Biology

1,2,3,4-Tetrahydroisoquinoline-7,8-diamine as a Privileged Scaffold for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is recognized as a "privileged scaffold" in medicinal chemistry. dntb.gov.uarsc.orgmdpi.comnih.govnih.govmdpi.com This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of significant biological activities. nih.govnih.govacs.orgnih.govresearchgate.netrsc.org The THIQ scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents targeting a diverse array of diseases. nih.govnih.govmdpi.com

The inherent structural features of the THIQ nucleus, including its three-dimensional conformation and the ability to present substituents in well-defined spatial orientations, make it an ideal starting point for developing ligands that can interact with high affinity and selectivity with various biological targets. nih.govresearchgate.net Consequently, THIQ derivatives have been extensively investigated for their potential as anticancer, nih.govnih.govnih.gov antiviral, mdpi.comnih.gov antimicrobial, nih.gov anti-inflammatory, nih.govmdpi.com and neuroprotective agents. mdpi.com

The diamino substitution at the 7 and 8 positions of the tetrahydroisoquinoline core provides additional points for molecular diversification. These amino groups can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes this compound and its derivatives particularly attractive for the construction of compound libraries aimed at identifying new drug leads. mdpi.com For instance, derivatives of THIQ have been explored as inhibitors of enzymes like aminopeptidase (B13392206) N (APN/CD13) and as modulators of signaling pathways such as NF-κB, both of which are implicated in cancer progression. nih.govnih.gov

Table 1: Examples of Biologically Active Tetrahydroisoquinoline Derivatives

| Compound Class | Biological Target/Activity | Reference |

| N-Acylated 1,8-disubstituted THIQs | Calcium channel blockers for chronic pain | mdpi.com |

| Nomifensine | Norepinephrine (B1679862)–dopamine (B1211576) reuptake inhibitor (antidepressant) | mdpi.com |

| THIQ-based compounds | KRas inhibition (anticancer) | nih.gov |

| THIQ-3-carboxylic acid derivatives | Aminopeptidase N (APN/CD13) inhibitors (anticancer) | nih.gov |

| THIQ derivatives | NF-κB signaling pathway inhibitors (anticancer) | nih.gov |

| 2-(3-piperidyl)-THIQ derivatives | Specific bradycardic agents | nih.gov |

Role as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, a field focused on the stereoselective creation of chiral molecules. Chiral diamines, in particular, have proven to be highly effective in a variety of catalytic asymmetric reactions. mdpi.com The this compound scaffold, with its inherent chirality when appropriately substituted, and the presence of two nucleophilic nitrogen atoms, is an excellent candidate for the design of novel chiral ligands and organocatalysts.

Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, a structurally related diamine, have been successfully employed as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. nih.govdntb.gov.ua These ligands, in combination with transition metals like rhodium and ruthenium, have demonstrated high efficiency and enantioselectivity in the reduction of prochiral ketones and imines, including 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.comnih.govdntb.gov.ua

The catalytic systems derived from these chiral diamines often exhibit excellent performance under mild reaction conditions. mdpi.com The tunability of the ligand structure, by modifying substituents on the tetrahydroisoquinoline ring or the amino groups, allows for the optimization of the catalyst's reactivity and stereoselectivity for a specific transformation. This adaptability makes them valuable tools for the synthesis of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry.

Table 2: Application of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Diamine | 1-Aryl-3,4-dihydroisoquinolines | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Up to 99% | mdpi.com |

| Ruthenium/Chiral Diamine | 1-Aryl-3,4-dihydroisoquinolines | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Up to 95% | acs.orgnih.gov |

| Rhodium/CAMPY | 1-Aryl-3,4-dihydroisoquinolines | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines | High | nih.gov |

Intermediates in Natural Product Synthesis and Biomimetic Pathways

The 1,2,3,4-tetrahydroisoquinoline core is a fundamental structural unit found in a vast and diverse family of alkaloids. rsc.orgacs.orgnih.govrsc.org Many of these natural products exhibit significant pharmacological properties. Consequently, the development of efficient synthetic routes to these complex molecules is a major focus of organic chemistry. This compound and its derivatives serve as crucial intermediates in the total synthesis of various tetrahydroisoquinoline alkaloids. dntb.gov.ua

Classical synthetic methods such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch–Bobbitt reactions are commonly employed to construct the core tetrahydroisoquinoline ring system. nih.govmdpi.comorganic-chemistry.org Modern advancements have led to the development of more efficient and stereoselective methods, often involving catalytic asymmetric reactions. rsc.org For instance, the asymmetric hydrogenation or transfer hydrogenation of 3,4-dihydroisoquinolines provides a direct route to chiral tetrahydroisoquinolines. mdpi.comorganic-chemistry.org

The diamine functionality at the 7 and 8 positions offers synthetic handles for further elaboration to construct the intricate molecular architectures of more complex alkaloids. For example, these amino groups can be transformed into other functional groups or used as directing groups in subsequent reactions. The biomimetic synthesis of tetrahydroisoquinoline alkaloids, which mimics the biosynthetic pathways found in nature, often involves intermediates that are structurally related to this compound. acs.orgnih.gov These approaches not only provide access to the natural products themselves but also offer insights into their biosynthesis.

Design of Probes for Chemical Biology

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, allowing for the investigation of their function and localization within a cell. The this compound scaffold provides a versatile platform for the design and synthesis of such probes.

The diamine functionality can be readily modified to incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags. ljmu.ac.uk This allows for the visualization and tracking of the probe within a biological system. For example, a fluorescently labeled derivative of this compound could be used to study the subcellular localization of its target protein.

Furthermore, the tetrahydroisoquinoline core can be designed to mimic the structure of a natural ligand or substrate, thereby directing the probe to a specific binding site. The synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptors exemplifies this approach. researchgate.net By systematically modifying the substituents on the tetrahydroisoquinoline ring and the aryl group, researchers can develop probes with high affinity and selectivity for different dopamine receptor subtypes. These probes are invaluable for studying the role of dopamine signaling in various physiological and pathological processes. The development of reagents for labeling biomolecules often involves the use of versatile chemical scaffolds that can be functionalized with various reporter groups, a role for which the this compound framework is well-suited. google.com

Analytical Methodologies for Research on 1,2,3,4 Tetrahydroisoquinoline 7,8 Diamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of new chemical entities. For 1,2,3,4-tetrahydroisoquinoline-7,8-diamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

¹H NMR: Proton NMR would be used to identify the number of unique proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For the 1,2,3,4-tetrahydroisoquinoline (B50084) core, one would expect to see distinct signals for the aromatic protons and the aliphatic protons at positions 1, 3, and 4. The presence of the two amino groups at positions 7 and 8 would influence the chemical shifts of the adjacent aromatic protons. The NH₂ protons themselves would likely appear as broad singlets.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. One would expect to see signals corresponding to the four aliphatic carbons of the tetrahydroisoquinoline ring and the six aromatic carbons. The carbons bonded to the nitrogen atoms (C7 and C8) would be significantly shifted downfield due to the deshielding effect of the amino groups.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the nitrogen environments. Distinct signals would be expected for the secondary amine in the heterocyclic ring (N-2) and the two primary aromatic amines (at C7 and C8).

While specific spectral data for this compound is not available, the table below shows typical ¹H and ¹³C NMR chemical shift ranges for the parent 1,2,3,4-tetrahydroisoquinoline, which serves as a foundational reference. chemicalbook.comchemicalbook.comnih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.0 (s) | C-1: ~47 |

| H-3 | ~3.1 (t) | C-3: ~43 |

| H-4 | ~2.8 (t) | C-4: ~29 |

| Aromatic H | ~7.0-7.2 (m) | Aromatic C: ~126-135 |

| NH | Broad singlet | |

| Data is for the parent compound 1,2,3,4-tetrahydroisoquinoline and is for illustrative purposes. |

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS/MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

MS and HRMS: Standard electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺), confirming the molecular weight of this compound (C₉H₁₂N₂). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition with high accuracy.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. nih.govnih.gov This technique is suitable for volatile and thermally stable compounds. Derivatization of the amino groups might be necessary to improve chromatographic behavior.

ESI-MS/MS: Electrospray Ionization-Tandem Mass Spectrometry is a soft ionization technique often coupled with liquid chromatography (LC). It is particularly useful for polar and non-volatile compounds. ESI would likely produce the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this ion would yield characteristic fragment ions, providing structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. nist.govchemicalbook.com

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| N-H Stretch (Aromatic Amine) | 3300-3500 | Two sharp bands |

| N-H Stretch (Aliphatic Amine) | 3300-3500 | One medium band |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, weak to medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Sharp, medium to strong |

| C=C Stretch (Aromatic Ring) | 1500-1600 | Multiple medium to strong bands |

| N-H Bend (Amine) | 1550-1650 | Medium to strong band |

| C-N Stretch | 1250-1350 | Medium band |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. nih.govnih.gov The successful application of GC to this compound would depend on its thermal stability and volatility. Derivatization of the amine functional groups, for instance by acylation, could be employed to enhance volatility and improve peak shape.

Liquid Chromatography (LC): LC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a polar compound like this compound, reversed-phase LC would be the method of choice. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical compounds and for separating enantiomers. nih.govnih.govsielc.com

Purity Analysis: A reversed-phase HPLC method would be developed to determine the purity of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly.

Enantiomeric Excess: Since the molecule is chiral (if unsubstituted at the nitrogen or other positions), determining the enantiomeric excess (% ee) is crucial. This is typically achieved using chiral HPLC. There are two main approaches:

Chiral Stationary Phases (CSPs): The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Chiral Derivatization: The racemic amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

A study on related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives demonstrated successful enantiomeric separation using chiral HPLC columns like Lux Amylose-2 and Chiralpak AD with a mobile phase of hexane (B92381) and 2-propanol. mdpi.com Similar conditions would likely be a good starting point for developing a method for this compound.

Derivatization Techniques for Enhanced Analytical Resolution and Detection

The analysis of this compound and related compounds often necessitates derivatization to improve their chromatographic behavior and detection sensitivity, particularly when using techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection. thermofisher.compsu.edu Derivatization is a chemical modification process that converts the analyte into a derivative with more favorable properties for analysis. psu.edu For primary amines, such as the two amino groups present in this compound, a variety of derivatizing agents are available. thermofisher.comresearchgate.net

Common derivatization strategies for primary amines involve reacting them with reagents that introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the molecule. thermofisher.com This significantly enhances the detectability of the resulting derivatives. thermofisher.com Furthermore, derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns. psu.edu

Several classes of reagents are widely used for the derivatization of primary amines, including:

o-Phthalaldehyde (OPA): This reagent reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comwikipedia.org OPA is known for its rapid reaction kinetics and the high sensitivity of its derivatives. thermofisher.comwikipedia.org

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts. wikipedia.orgnih.gov These derivatives are well-suited for reversed-phase HPLC and exhibit strong fluorescence. wikipedia.orgnih.govthermofisher.com The reaction is typically carried out in an alkaline medium. researchgate.netmdpi.com

Fluorescamine: This reagent also reacts rapidly with primary amines to yield highly fluorescent products. researchgate.net It is itself non-fluorescent, which minimizes background interference. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that forms stable, fluorescent derivatives with primary and secondary amines. thermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of cyanide, NDA reacts with primary amines to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, enabling sensitive detection. nih.gov

The choice of derivatization reagent depends on several factors, including the specific analytical technique being used, the nature of the sample matrix, and the desired sensitivity. For instance, a study on the analysis of various 1,2,3,4-tetrahydroisoquinolines in rat brain utilized 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent to produce highly sensitive sulfonamide derivatives for HPLC analysis. nih.gov Another study employed (–)-(1R)-menthyl chloroformate for the derivatization of substituted tetrahydroisoquinolines, allowing for the separation of enantiomers by gas chromatography. researchgate.netscirp.org

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. For example, dansylation is often performed at a high pH (around 9.5) to facilitate the reaction. mdpi.com Similarly, the reaction of TIQs with 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride was optimized at 50°C for 15 minutes at a pH of 8.5. nih.gov

The stability of the resulting derivatives is also a critical consideration. Dansyl derivatives are known for their excellent stability. researchgate.net In contrast, strategies to improve the stability of less stable derivatives, such as those formed with NDA, have been developed, including the addition of β-cyclodextrin or the use of dimethyl sulfoxide (B87167) as a solvent. nih.gov

A comparative study of five different amine-derivatization reagents (Dansyl-Cl, OPA, Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent) highlighted that no single reagent is universally superior. nih.gov The choice depends on the specific analytical goals, as each reagent offers a different profile in terms of reactivity, chromatographic separation, and ionization efficiency for mass spectrometry. nih.gov For comprehensive analysis, a combination of different derivatization methods may be necessary. nih.gov

Interactive Data Table of Common Derivatization Reagents for Primary Amines

Future Perspectives and Emerging Research Directions for 1,2,3,4 Tetrahydroisoquinoline 7,8 Diamine

Development of Novel and Sustainable Synthetic Routes

The future exploration of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine is fundamentally reliant on the development of efficient and sustainable methods for its synthesis. Currently, established routes for a variety of substituted THIQs, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, could serve as foundational strategies. mdpi.comorganic-chemistry.orgnih.gov However, the introduction of the vicinal diamine functionality at the 7 and 8 positions of the THIQ core presents a unique synthetic challenge that may require innovative approaches.

Future research could focus on:

Late-stage functionalization: Developing methods to introduce the diamine groups onto a pre-formed THIQ ring. This could involve nitration followed by reduction, or advanced C-H amination technologies.

Novel building blocks: Utilizing starting materials that already contain the necessary diamine precursor. This might involve the synthesis of novel phenylethylamine derivatives.

Green chemistry approaches: Employing environmentally benign reagents and catalysts, such as biocatalysts or heteropolyacids, to create more sustainable synthetic pathways. researchgate.netgoogle.com Microwave-assisted synthesis could also be explored to improve reaction efficiency. organic-chemistry.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Pictet-Spengler Reaction | Well-established, convergent | Availability of appropriately substituted phenylethylamines |

| Bischler-Napieralski Reaction | Versatile for substitution patterns | Requires harsh dehydrating agents |

| Pomeranz-Fritsch-Bobbitt Reaction | Access to diverse isoquinolines | Can be sensitive to substrate functionalities |

| Late-Stage C-H Amination | Atom-economical, direct functionalization | Regioselectivity and control of amination degree |

Targeted Scaffold Modification for Enhanced Biological Selectivity and Potency

The true potential of this compound lies in its capacity for targeted modification to enhance biological activity. The two amino groups offer prime handles for chemical derivatization, allowing for the systematic exploration of the chemical space around the core scaffold. The THIQ framework itself is known to be a valuable scaffold for developing inhibitors of various enzymes and receptors. nih.govnih.gov

Future research in this area should include:

Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives by modifying the amino groups with a variety of substituents (e.g., alkyl, acyl, aryl groups) to probe interactions with biological targets.

Conformationally restricted analogs: Introducing structural constraints to lock the molecule into specific conformations, which can lead to increased potency and selectivity.

Bioisosteric replacements: Replacing the amine functionalities with other groups that have similar electronic and steric properties to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For a novel scaffold like this compound, these computational tools can significantly accelerate the design and optimization process.

Key applications of AI and ML could include:

Predictive modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives, allowing for the prioritization of synthetic targets.

De novo design: Using generative models to design novel molecules based on the this compound scaffold with desired properties.

Target identification: Employing machine learning algorithms to predict potential biological targets for the compound based on its structural features.

Exploration of New Biological Targets and Mechanisms of Action

While the biological activities of many THIQ derivatives are known, the specific targets of this compound are yet to be discovered. The vicinal diamine moiety could act as a bidentate ligand, enabling chelation of metal ions within enzyme active sites or facilitating unique interactions with protein targets.

Future research should aim to:

High-throughput screening: Testing the compound and its derivatives against a broad range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Mechanism of action studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. This could involve techniques like X-ray crystallography of the compound bound to its target.

Phenotypic screening: Evaluating the effects of the compound in cell-based assays to identify novel therapeutic applications. For instance, THIQ analogs have shown promise as anticancer and neuroprotective agents. nih.govnih.govnih.gov

Advanced Analytical Strategies for Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites, the development of sensitive and specific analytical methods is essential.

Future work in this area will require:

Chromatographic method development: Establishing robust high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the separation and quantification of the parent compound and its metabolites.

Mass spectrometry (MS) analysis: Utilizing tandem mass spectrometry (MS/MS) for the sensitive and selective detection of the compound in complex biological samples like plasma, urine, and tissue homogenates. nih.gov

Metabolite identification: Using high-resolution mass spectrometry to identify and characterize the metabolites of this compound to understand its metabolic fate.

The table below summarizes key analytical techniques and their potential applications.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in biological fluids |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity quantification in complex matrices |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites |

Q & A

Q. What are the key synthetic routes for 1,2,3,4-tetrahydroisoquinoline-7,8-diamine, and how do reaction conditions influence yield?

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives typically involves fluorine–amine exchange reactions followed by alkyl/aryl lithium additions to the C=N bond. For example, 8-fluoro-3,4-dihydroisoquinoline can serve as a precursor, where fluorine substitution enables nucleophilic displacement with amines to introduce functional groups at the 8-position . Reaction conditions such as temperature (e.g., room temperature for hydrogenation ), solvent choice (e.g., MeOH for catalytic hydrogenation ), and catalyst loading (e.g., Pd-C for debenzylation ) critically affect yield. Impurities like isoquinoline byproducts may arise during tetrahydroisoquinoline synthesis, necessitating purification via column chromatography .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

Structural validation relies on:

- 1H/13C-NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 2.5–4.0 ppm) confirm the tetrahydroisoquinoline scaffold. Methoxy or methyl substituents appear as singlets (e.g., δ 3.8 ppm for –OCH3) .

- IR : N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) are diagnostic .

- ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 175.18 for derivatives ) validate molecular weight. Purity is assessed via HPLC with UV detection (λ ~254 nm) .

Q. What preliminary pharmacological assays are used to evaluate the bioactivity of this compound?

Common assays include:

- Enzyme inhibition : Measure IC50 values against targets like xanthine oxidase (XO) using spectrophotometric monitoring of uric acid formation (e.g., compound 16 showed IC50 = 135.72 µM ).

- Cellular neuroprotection : Assess viability in SH-SY5Y cells exposed to neurotoxins (e.g., MPTP analogs ), with comparisons to endogenous neuroprotectants like 1-methyl-TIQ .

- Binding affinity : Radioligand displacement assays for receptors (e.g., MAO-A/B inhibition ).

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions modulate biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., –OCH3 at 7,8-positions) enhance XO inhibition by stabilizing enzyme-ligand interactions via hydrogen bonding .

- Steric hindrance from bulky groups (e.g., phenyl at N1) reduces catalytic efficiency in oxidation reactions, as observed in hindered tetrahydroisoquinoline derivatives .

- Charge delocalization in the heterocyclic ring (e.g., 1,2,3,4-THIQ vs. 5,6,7,8-THIQ) impacts binding to charged enzyme pockets .

Q. What computational methods are employed to predict the compound’s mechanism of action?

- Docking studies : AutoDock Vina or Schrödinger Suite models ligand placement in XO active sites, identifying key residues (e.g., Arg880 for hydrogen bonding ).

- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess stability of ligand-enzyme complexes and conformational changes .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental IC50 values .

Q. How can conflicting data on neuroprotective vs. neurotoxic effects be resolved?

Contradictions may arise from:

- Dosage-dependent effects : Low concentrations of 1-methyl-TIQ analogs show neuroprotection, while high doses induce oxidative stress .

- Metabolic activation : MPTP-like pro-toxins require conversion to MPP+ for neurotoxicity, which may not occur in all model systems .

- Species-specific metabolism : Rodent vs. human cytochrome P450 differences affect metabolite profiles .

Resolution : Conduct dose-response studies across multiple models (e.g., primary neurons, transgenic mice) and validate metabolites via LC-MS/MS .

Methodological Considerations

Q. What strategies optimize enantiomeric purity in chiral tetrahydroisoquinoline derivatives?

- Chiral auxiliaries : Use (S)-BINOL-based catalysts for asymmetric hydrogenation .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, with purity verified by optical rotation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of racemic mixtures .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and varied pH (1–13) for 24–72 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., amine oxidation) .

- Long-term storage : Store at –20°C under argon to prevent dihydroisoquinoline oxidation, with periodic NMR checks for ring aromatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.